4-methoxy-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Overview
Description
4-methoxy-N-(2-(6-((2-oxo-2-(m-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiproliferative Activity
Compounds with the [1,2,4]triazolo[4,3-b]pyridazine structure have been synthesized and evaluated for their antiproliferative activity. A study by Ilić et al. (2011) prepared a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives, which showed the potential to inhibit the proliferation of endothelial and tumor cells, diverging from their original thrombin inhibitory and fibrinogen receptor antagonistic activities (Ilić et al., 2011).
Antimicrobial and Analgesic Agents
Another study by Abu‐Hashem et al. (2020) focused on the synthesis of novel compounds derived from visnaginone and khellinone, showcasing their potential as anti-inflammatory and analgesic agents. These compounds were evaluated for COX-1/COX-2 inhibition, demonstrating significant analgesic and anti-inflammatory activities, with some showing high COX-2 selectivity and protective effects (Abu‐Hashem et al., 2020).
Antimicrobial Evaluation
Further research on thienopyrimidine derivatives, as conducted by Bhuiyan et al. (2006), highlighted the synthesis of compounds through reactions of heteroaromatic o-aminonitrile, which exhibited pronounced antimicrobial activity. This study underscores the potential of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Antioxidant Activity
In addition to antimicrobial applications, compounds within this chemical family have been explored for their antioxidant activity. Gilava et al. (2020) synthesized a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and evaluated them for antimicrobial and antioxidant activities, highlighting the multifunctional potential of these compounds in therapeutic and scientific applications (Gilava et al., 2020).
Mechanism of Action
Target of action
These compounds can interact with a variety of target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of action
Similar compounds often work by making specific interactions with different target receptors .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Compounds with similar structures have been found to affect a variety of pathways due to their broad range of pharmacological activities .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of action
Similar compounds have been found to have a variety of effects due to their broad range of pharmacological activities .
Action environment
Similar compounds can be affected by a variety of factors, including temperature, ph, and the presence of other compounds .
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-16-4-3-5-18(14-16)26-22(31)15-34-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)17-6-8-19(33-2)9-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYFZTXBGPRSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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